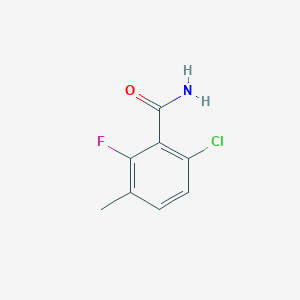
1-(4-Chloro-3-(trifluoromethyl)phenyl)thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“1-(4-Chloro-3-(trifluoromethyl)phenyl)thiourea” is a chemical compound with the molecular formula C8H6ClF3N2S . It is a solid substance .
Molecular Structure Analysis
The molecular weight of “1-(4-Chloro-3-(trifluoromethyl)phenyl)thiourea” is 254.66 . The linear formula of this compound is C8H6ClF3N2S .Physical And Chemical Properties Analysis
“1-(4-Chloro-3-(trifluoromethyl)phenyl)thiourea” is a solid substance . More specific physical and chemical properties are not provided in the search results.Scientific Research Applications
Synthesis of Anticancer Agents
[4-chloro-3-(trifluoromethyl)phenyl]thiourea: has been utilized in the synthesis of compounds with potential anticancer properties. The trifluoromethyl group in particular is a common feature in many pharmaceuticals due to its ability to improve the biological activity and metabolic stability of drugs . This compound serves as a precursor in the synthesis of various urea derivatives, which are evaluated for their inhibitory activity against cancer cell lines.
Development of Antimicrobial Drugs
Thiourea derivatives exhibit a range of biological activities, including antimicrobial properties. The compound can be used to create new thiourea derivatives that are tested for their effectiveness against various bacterial and fungal strains. This is particularly important in the search for new treatments against antibiotic-resistant pathogens .
Agricultural Chemical Research
In agriculture, thiourea derivatives are explored for their potential use as herbicides and pesticides. The specific compound “[4-chloro-3-(trifluoromethyl)phenyl]thiourea” could be involved in the synthesis of novel compounds that target specific enzymes or pathways in pests, offering a more targeted approach to crop protection .
Analgesic Drug Discovery
Research has indicated that certain thiourea derivatives can act as analgesics. The compound “[4-chloro-3-(trifluoromethyl)phenyl]thiourea” may be used to develop new drugs that target pain pathways, providing relief without the addictive properties of opioids. This is a significant area of research given the ongoing opioid crisis .
Anti-Alzheimer’s Research
The modification of existing drugs to include the trifluoromethyl group has been shown to enhance their ability to cross the blood-brain barrier. This makes “[4-chloro-3-(trifluoromethyl)phenyl]thiourea” a valuable compound in the synthesis of potential treatments for neurodegenerative diseases like Alzheimer’s .
Kinase Inhibitor Development
Kinase inhibitors are a class of drugs that play a crucial role in the treatment of various cancers. “[4-chloro-3-(trifluoromethyl)phenyl]thiourea” derivatives have been synthesized and evaluated for their ability to inhibit kinase activity, which is crucial in the signaling pathways that regulate cell growth and proliferation .
Safety and Hazards
This compound is classified as hazardous. It is harmful if swallowed, causes skin irritation, may cause an allergic skin reaction, causes serious eye damage, and is fatal if inhaled . It is recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, and use personal protective equipment .
Mechanism of Action
Target of Action
The primary target of 1-(4-Chloro-3-(trifluoromethyl)phenyl)thiourea is prostaglandin E synthase . This enzyme plays a crucial role in the biosynthesis of prostaglandins, which are lipid compounds that have diverse hormone-like effects in animals.
Mode of Action
The compound forms a stable complex with prostaglandin E synthase, indicating a strong binding affinity . This interaction can potentially inhibit the activity of the enzyme, thereby affecting the production of prostaglandins.
Pharmacokinetics
The compound’s molecular weight of 25466 Da suggests that it may have good bioavailability, as compounds with a molecular weight below 500 Da are generally well-absorbed.
Result of Action
The compound’s action on prostaglandin E synthase can lead to a decrease in prostaglandin levels. This can potentially result in anti-inflammatory and analgesic effects, as prostaglandins are known to mediate inflammation and pain. In fact, the compound has been suggested as a lead compound for developing new analgesic drugs .
properties
IUPAC Name |
[4-chloro-3-(trifluoromethyl)phenyl]thiourea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClF3N2S/c9-6-2-1-4(14-7(13)15)3-5(6)8(10,11)12/h1-3H,(H3,13,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVOYDWBFLHIQSS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NC(=S)N)C(F)(F)F)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClF3N2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30380862 |
Source


|
| Record name | N-[4-Chloro-3-(trifluoromethyl)phenyl]thiourea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30380862 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.66 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Chloro-3-(trifluoromethyl)phenyl)thiourea | |
CAS RN |
207919-03-7 |
Source


|
| Record name | N-[4-Chloro-3-(trifluoromethyl)phenyl]thiourea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30380862 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














